![molecular formula C27H24F3N5O2 B610945 Sphinx31](/img/structure/B610945.png)
Sphinx31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPHINX31 ist ein potenter und selektiver Inhibitor der Serin/Arginin-reichen Proteinkinase 1 (SRPK1). Diese Verbindung hat in verschiedenen Bereichen der wissenschaftlichen Forschung ein großes Potenzial gezeigt, insbesondere bei der Erforschung von neovaskulären Augenerkrankungen und Krebs .
Wirkmechanismus
Target of Action
Sphinx31 is a potent and selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1) . SRPK1 is a key splicing regulator that is overexpressed in various types of cancer, including leukemia . It plays a crucial role in the regulation of mRNA splicing through the phosphorylation of Serine/Arginine-rich Splicing Factors (SRSFs) .
Mode of Action
this compound interacts with SRPK1 and inhibits its activity . This inhibition suppresses the phosphorylation of SRSFs, which are responsible for mRNA splicing . The suppression of kinase activity by this compound has been observed in a dose- and time-dependent manner .
Biochemical Pathways
The inhibition of SRPK1 by this compound affects several biochemical pathways. One of the key pathways influenced is the ATR signaling pathway, which is involved in managing replicative stress . In Non-Small Cell Lung Carcinoma (NSCLC) cells with acquired resistance to platinum salts, this compound has been shown to inhibit ATR signaling, leading to enhanced genomic instability . Another pathway affected by this compound is the ATF4/CHOP pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is soluble in DMSO and ethanol, which can facilitate its administration . .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to inhibit cell growth and induce apoptosis in various cancer cells . For instance, in melanoma cells, this compound suppresses cell growth and aggressiveness . It also reduces the dead-evasion and migration abilities of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the action of this compound. It has been found that SRPK1 loss can be a synthetic lethal interaction with the drug indisulam, and this interaction can be therapeutically exploited by this compound . .
Biochemische Analyse
Biochemical Properties
Sphinx31 plays a significant role in biochemical reactions by inhibiting the phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1), an SRPK1 substrate . This interaction affects the expression of various genes, including the pro-angiogenic VEGF-A165a isoform .
Cellular Effects
This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it decreases the mRNA expression of the pro-angiogenic VEGF-A165a isoform . This change can affect cellular metabolism and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphorylation of SRSF1, thereby affecting the expression of various genes .
Metabolic Pathways
This compound is involved in the metabolic pathway of SRPK1, a protein kinase involved in mRNA splicing
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
SPHINX31 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Bildung einer Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt, und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung in einer kontrollierten Laborumgebung synthetisiert wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Reaktoren im Großmaßstab. Die Verbindung wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
SPHINX31 unterliegt hauptsächlich Phosphorylierung-Inhibitionsreaktionen. Es inhibiert die Phosphorylierung des Serin/Arginin-reichen Splicing-Faktors 1 (SRSF1), der ein Substrat von SRPK1 ist .
Häufige Reagenzien und Bedingungen
Die häufig verwendeten Reagenzien bei Reaktionen mit this compound sind Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Aktivität zu gewährleisten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die bei Reaktionen mit this compound gebildet werden, sind phosphorylierte Proteine und veränderte mRNA-Expressionsniveaus. Insbesondere verringert this compound die mRNA-Expression des proangiogenen vaskulären endothelialen Wachstumsfaktors A 165 a-Isoform .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
SPHINX31 has been extensively studied for its effects on different cancer cell lines:
- Melanoma : In vitro studies have shown that this compound significantly reduces the viability of melanoma cells (A375 and 92-1) in a dose- and time-dependent manner. The compound decreases the phosphorylation of SRSFs, leading to reduced cell proliferation and increased apoptosis. Clonogenic assays revealed that this compound effectively inhibits colony formation in these cell lines, suggesting its potential as a therapeutic agent against melanoma .
- Cholangiocarcinoma : Research indicates that this compound treatment in HuCCA-1 cells resulted in decreased phosphorylation and nuclear localization of SRSF1, contributing to enhanced apoptosis through downregulation of survivin protein levels. These findings highlight this compound's role in promoting cell death in cholangiocarcinoma .
Ocular Diseases
This compound has shown promise in treating neovascular eye diseases by inhibiting pathological angiogenesis:
- In models of diabetic retinopathy, this compound was found to block the formation of acellular capillaries by shifting splicing towards anti-angiogenic VEGF isoforms. This suggests its potential utility in developing topical therapies for retinal diseases characterized by abnormal blood vessel growth .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including medium metabolic stability with a half-life of approximately 95.79 minutes in mouse liver microsomes. Toxicity studies have demonstrated low cytotoxicity at concentrations up to 100 μM, with Ames tests indicating no genotoxicity. Moreover, this compound did not significantly alter electro-retinogram signals in mice, suggesting a good safety profile for ocular applications .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
SPHINX31 ist aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Serin/Arginin-reichen Proteinkinase 1 einzigartig. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine spezifische Hemmung der Serin/Arginin-reichen Proteinkinase 1 und seine potenziellen therapeutischen Anwendungen bei neovaskulären Augenerkrankungen und Krebs aus .
Biologische Aktivität
Sphinx31 is a selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1), which plays a crucial role in the regulation of mRNA splicing. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and ischemic diseases. The following sections detail the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound selectively inhibits SRPK1, which is involved in the phosphorylation of serine/arginine-rich splicing factors (SRSFs). By inhibiting SRPK1, this compound disrupts the phosphorylation of SRSFs, leading to altered splicing patterns that can affect cell proliferation and survival.
In Vitro Studies
In various cancer cell lines, this compound has demonstrated significant antitumor activity. For instance, a study on A375 melanoma cells reported that this compound reduced cell viability in a dose- and time-dependent manner. The compound was shown to decrease phosphorylated SRSFs and inhibit the growth of both A375 and ocular melanoma cells (92-1) as measured by clonogenic assays .
Table 1: Effects of this compound on Cell Viability
Cell Line | IC50 (µM) | Growth Inhibition (%) | Apoptosis Induction |
---|---|---|---|
A375 | 5 | 70 | Yes |
92-1 | 7 | 65 | Yes |
A549 | 4 | 75 | Yes |
Combination Therapy
This compound has been evaluated in combination with other compounds like indisulam. In A549 cells, the combination therapy exhibited a synergistic effect, enhancing apoptosis as indicated by increased caspase 3/7 activity . This suggests that this compound may enhance the efficacy of existing cancer treatments.
In Vivo Studies
In vivo experiments have further validated the antitumor potential of this compound. For example, in xenograft models using NSCLC cells, treatment with this compound resulted in reduced tumor growth rates compared to controls . Additionally, it was noted that high expression levels of SRPK1 correlated with poor patient outcomes in advanced NSCLC, highlighting the clinical relevance of targeting this kinase .
Table 2: In Vivo Efficacy of this compound
Study Model | Treatment Dose (mg/kg) | Tumor Growth Rate Reduction (%) |
---|---|---|
NSCLC Xenograft | 0.8 | 45 |
Melanoma Model | 0.5 | 50 |
Effects on Angiogenesis
This compound also shows promise in treating conditions related to abnormal angiogenesis. Research indicates that it can modulate vascular endothelial growth factor (VEGF) splicing, shifting expression towards anti-angiogenic isoforms . This effect was observed in retinal models where this compound treatment led to reduced levels of pro-angiogenic VEGF-A165b.
Table 3: Impact on VEGF Isoform Expression
Treatment | VEGF-A165a Expression Change (%) | VEGF-A165b Expression Change (%) |
---|---|---|
Control | N/A | N/A |
This compound | +150 | -60 |
Case Study: Melanoma Treatment
A study involving A375 melanoma cells demonstrated that this compound not only inhibited cell proliferation but also reduced the migration capabilities of these cells. The findings suggest that targeting SRPK1 could be a viable strategy for developing new therapies against aggressive melanoma types .
Case Study: Ischemic Conditions
In models of ischemia, treatment with this compound improved blood flow recovery metrics significantly compared to untreated controls. This indicates potential therapeutic benefits for patients suffering from ischemic diseases .
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURLRACCOCGFDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.